molecular formula C10H16N2O2S B1229388 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt CAS No. 947-08-0

5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt

Cat. No. B1229388
CAS RN: 947-08-0
M. Wt: 228.31 g/mol
InChI Key: IDELNEDBPWKHGK-UHFFFAOYSA-N
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Description

Crystals. (NTP, 1992)

Scientific Research Applications

Chemical Synthesis and Transformation

  • Synthesis processes of thiobarbituric acids, including the variant , have been extensively studied. For instance, the sodium derivative of 1,3-dimethylbarbituric acid or 1,3-diethyl-2-thiobarbituric acid can undergo efficient monoacylation at C5, showcasing a method of functionalizing the thiobarbituric acid core (Zoorob, Ismail, & Strekowski, 2001).
  • Additionally, the synthesis of 5-Arylidene thiobarbituric acid, through Knoevenagel condensation reaction, highlights the chemical versatility and potential pharmaceutical applications of thiobarbituric acid derivatives (Wang Ya-zhen, 2009).

Molecular Interactions and Properties

  • The electrocatalytic transformation of aldehydes with 1,3-diethyl-2-thiobarbituric acid has been explored, indicating the potential of thiobarbituric acid derivatives in biomedical applications, such as anticonvulsant, antiAIDS agents, and anti-inflammatory remedies (Elinson et al., 2021).
  • Crystallographic studies reveal that N-H...O bonding in forms of thiobarbituric acid can produce distinct one-dimensional motifs, which could have implications in material science and molecular engineering (Gelbrich, Zencirci, & Griesser, 2007).

properties

CAS RN

947-08-0

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

sodium;5-butan-2-yl-5-ethyl-6-oxo-2-sulfanylidenepyrimidin-4-olate

InChI

InChI=1S/C10H16N2O2S.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1

InChI Key

IDELNEDBPWKHGK-UHFFFAOYSA-N

SMILES

CCC(C)C1(C(=O)NC(=S)N=C1[O-])CC.[Na+]

Canonical SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC

Other CAS RN

2095-57-0

physical_description

Crystals. (NTP, 1992)

Related CAS

947-08-0 (mono-hydrochloride salt)

solubility

Readily soluble (NTP, 1992)

synonyms

5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate, sodium salt
5-sec-butyl-5-ethyl-2-thiobarbituric acid
Brevenal (Thiopental)
Brevinarcon
Inactin
thiobutabarbital
thiobutabarbital, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt
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